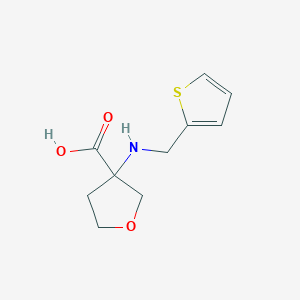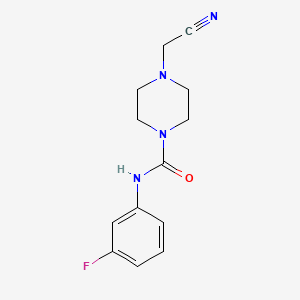
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one, also known as BMPCMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including drug discovery and material science. BMPCMA is a heterocyclic compound that contains both pyrrole and piperazine rings, and its unique chemical structure makes it an interesting target for synthesis and research.
Wirkmechanismus
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one inhibits the activity of HDACs and MMPs by binding to their active sites and preventing them from carrying out their normal biological functions. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in various disease processes. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and their inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various in vitro and in vivo models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in various assays. Another advantage is that it has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that are used in drug discovery. One limitation of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one. One direction is to study its effects on other enzymes and biological targets, such as DNA methyltransferases and protein kinases, which are involved in various disease processes. Another direction is to study its potential use as a building block in the synthesis of new materials with unique properties, such as conducting polymers and molecular switches. Finally, further studies are needed to optimize the synthesis and formulation of 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one for use as a therapeutic agent in various diseases.
Synthesemethoden
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 3-methylpiperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of 3-methylpiperazine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various disease processes, including cancer and inflammation. 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has also been studied for its potential use as a building block in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
4-(4-bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-7-10(16)13-3-4-15(7)11(17)9-5-8(12)6-14(9)2/h5-7H,3-4H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULRXKUXVLRFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)

![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)